3-(1H-pyrrol-3-yl)prop-2-enoic acid
Description
Overview of Pyrrole (B145914) and α,β-Unsaturated Carboxylic Acid Scaffolds in Research
The combination of a pyrrole ring and an α,β-unsaturated carboxylic acid creates a molecule with a unique electronic and chemical profile, making it a subject of interest for synthetic and medicinal chemists.
Heterocyclic compounds, cyclic structures containing at least two different elements as ring members, are fundamental to the chemistry of life. biolmolchem.comscispace.com Their presence in a vast array of natural products, including alkaloids, pigments, and nucleic acids, underscores their biological importance. biolmolchem.com In medicinal chemistry, heterocyclic scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets, leading to diverse pharmacological activities. mdpi.com
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a particularly prominent scaffold in numerous biologically active compounds. nih.govrsc.orgbohrium.com Its unique electronic structure allows for various chemical modifications, making it a versatile building block in drug design and discovery. rsc.orgbohrium.com Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net
α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid group. wikipedia.org This structural feature makes them valuable intermediates in organic synthesis. chemistryviews.org The conjugated system allows for a variety of chemical reactions, including conjugate additions, where nucleophiles attack the β-carbon. wikipedia.org These compounds are precursors to a wide range of other molecules and are found in many biologically active natural products and pharmaceuticals. chemistryviews.org The synthesis of α,β-unsaturated carboxylic acids is an active area of research, with efforts focused on developing efficient and environmentally friendly methods. chemistryviews.orgacs.org
Positioning of 3-(1H-pyrrol-3-yl)prop-2-enoic acid within Contemporary Chemical Research
The specific arrangement of a pyrrole ring at the 3-position of a propenoic acid chain in this compound presents a unique set of chemical properties and potential applications that are currently being explored.
The investigation of pyrrole-substituted propenoic acid structures is driven by the potential for synergistic effects between the two functional groups. The pyrrole moiety can influence the electronic properties of the propenoic acid, and vice versa, potentially leading to novel reactivity and biological activity. The synthesis of derivatives of (E)-3-(1H-pyrrol-3-yl)prop-2-enoic acid has been explored, with some of these compounds being identified as natural products. researchgate.netresearchgate.net The development of efficient synthetic routes to these compounds is a key focus, as it opens the door to further investigation of their properties and potential applications. researchgate.net
While the synthesis of derivatives has been reported, there remain challenges and gaps in the research surrounding this compound. One significant challenge lies in the selective synthesis of the desired isomer and the development of scalable and efficient synthetic methods. researchgate.net Further research is needed to fully elucidate the compound's chemical reactivity, physical properties, and to explore its potential in various applications, including materials science and medicinal chemistry. A comprehensive understanding of its biological activity profile is also an area that warrants further investigation.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-pyrrol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)2-1-6-3-4-8-5-6/h1-5,8H,(H,9,10)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDACOBAFWPGBOL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC=C1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85310-57-2 | |
| Record name | (2E)-3-(1H-pyrrol-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Derivatization
De Novo Synthetic Strategies for 3-(1H-pyrrol-3-yl)prop-2-enoic acid
The creation of this compound from fundamental chemical building blocks involves sophisticated multi-step sequences and the application of modern catalytic methods. These strategies are increasingly designed with green chemistry principles in mind to minimize environmental impact.
Multi-Step Reaction Sequences from Basic Precursors
The synthesis of this compound from basic precursors typically involves the initial construction of the pyrrole (B145914) ring, followed by the introduction of the prop-2-enoic acid side chain. A common and efficient method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. acs.orgtandfonline.com
A plausible multi-step sequence begins with the synthesis of a suitable 1,4-dicarbonyl precursor. This can be followed by the Paal-Knorr cyclization to form the pyrrole ring, which is then functionalized to introduce the aldehyde group at the 3-position, yielding 1H-pyrrole-3-carbaldehyde. This intermediate is crucial for the subsequent olefination step. One-pot sequential multicomponent methods have also been developed for the efficient synthesis of N-arylpyrrole-3-carbaldehydes, involving a proline-catalyzed Mannich reaction-cyclization sequence followed by oxidation. rsc.orgresearchgate.net
The final step in this sequence is typically an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, which couples the 1H-pyrrole-3-carbaldehyde with a phosphonate reagent to form the desired prop-2-enoic acid side chain with high stereoselectivity. researchgate.net
Table 1: Illustrative Multi-Step Synthesis Overview
| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |
| 1 | Pyrrole Ring Formation | 1,4-Dicarbonyl compound, Amine/Ammonia (Paal-Knorr) | Substituted Pyrrole |
| 2 | Formylation | Vilsmeier-Haack or similar formylation reagents | 1H-pyrrole-3-carbaldehyde |
| 3 | Olefination | Phosphonate ylide (Horner-Wadsworth-Emmons) | This compound |
Catalytic Approaches in Primary Synthesis
Catalysis plays a pivotal role in modern synthetic strategies for pyrrole derivatives, enhancing efficiency and selectivity. In the context of the Paal-Knorr synthesis of the pyrrole core, various catalysts have been employed to improve reaction conditions and yields. These include Brønsted acids and Lewis acids. tandfonline.com The use of heterogeneous catalysts is also gaining traction due to their ease of separation and recyclability. bohrium.com
For the olefination step, the Horner-Wadsworth-Emmons reaction is inherently catalytic in nature, relying on a base to generate the phosphonate carbanion. The choice of base and reaction conditions can significantly influence the stereochemical outcome of the reaction.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the synthetic design for this compound and its precursors. A significant focus has been on the Paal-Knorr synthesis of the pyrrole ring. acs.orgtandfonline.com Traditional methods often require harsh conditions, such as high temperatures and strong acids. tandfonline.com
Modern, greener alternatives include:
Solvent-free and catalyst-free conditions: The Paal-Knorr reaction has been successfully carried out by simply stirring the reactants at room temperature, eliminating the need for both a solvent and a catalyst. rsc.org
Use of benign catalysts: Biosourced organic acids like citric acid have been used as effective catalysts in mechanochemical (ball-milling) approaches, which are also solvent-free. researchgate.net
Aqueous reaction media: Water, being an environmentally benign solvent, has been explored as a medium for pyrrole synthesis.
Atom economy: The Paal-Knorr reaction itself is considered to have good atom economy as it only produces water as a byproduct. acs.org
Tailoring Synthetic Routes for Stereoisomeric Control
The prop-2-enoic acid side chain of this compound can exist as two geometric isomers, (E) and (Z). The control of this stereochemistry is a critical aspect of its synthesis.
(E)-Isomer Specific Synthesis
The synthesis of the (E)-isomer of this compound is reliably achieved using the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netsemanticscholar.org This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde, in this case, 1H-pyrrole-3-carbaldehyde. The HWE reaction is well-known for its high propensity to form the thermodynamically more stable (E)-alkene. researchgate.net
The synthesis typically starts with N-protected 1H-pyrrole-3-carbaldehyde, for example, 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde. This is then reacted with a suitable phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base to yield the (E)-3-[1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]prop-2-enoic acid derivative. Subsequent deprotection of the tosyl group affords the final (E)-3-(1H-pyrrol-3-yl)prop-2-enoic acid. researchgate.net
Table 2: Reagents for (E)-Isomer Specific Synthesis via HWE Reaction
| Aldehyde Precursor | Phosphonate Reagent | Base | Product |
| 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde | Triethyl phosphonoacetate | Sodium hydride (NaH) | (E)-3-[1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]prop-2-enoic acid ethyl ester |
Consideration of (Z)-Isomer Synthesis and Interconversion
The synthesis of the thermodynamically less stable (Z)-isomer of this compound is more challenging and often requires specific synthetic strategies or the isomerization of the (E)-isomer.
One potential route to the (Z)-isomer is through photochemical isomerization of the more stable (E)-isomer. researchgate.netacs.org This process involves irradiating the (E)-isomer with light of a suitable wavelength, which can promote the conversion to the (Z)-isomer. This E/Z photoisomerization can proceed through direct irradiation or in the presence of a photosensitizer. researchgate.netrsc.org The use of photocatalysts can offer a mild and efficient method for achieving this transformation. nih.govresearchgate.net
Another approach could involve catalytic isomerization using transition metal catalysts. Cobalt-based catalytic systems, for example, have been shown to efficiently catalyze the Z to E isomerization of other alkenes and could potentially be adapted for the reverse transformation under specific conditions. acs.org
It is important to note that under certain conditions, such as in the presence of acid or heat, the (Z)-isomer may be prone to isomerization back to the more stable (E)-isomer. eurekaselect.com Therefore, the isolation and handling of the pure (Z)-isomer would require careful control of the experimental conditions.
Synthesis of Structural Analogs and Derivatives
The chemical architecture of this compound offers multiple sites for modification, allowing for the systematic synthesis of a wide array of structural analogs. These derivatizations are crucial for exploring structure-activity relationships and fine-tuning the compound's properties. Key strategies involve substitutions at the pyrrole nitrogen, functionalization of the pyrrole ring itself, and transformations of the propenoic acid moiety.
The pyrrole nitrogen provides a convenient handle for introducing a variety of substituents, which can significantly alter the electronic properties and steric profile of the molecule. A common strategy involves the use of a protecting group, such as a tosyl (toluene-4-sulfonyl) group, which can be introduced onto the pyrrole nitrogen prior to further reactions and later removed under mild alkaline hydrolysis. researchgate.netsemanticscholar.org This approach facilitates reactions like the Horner-Wadsworth-Emmons (HWE) olefination to construct the propenoic acid chain. researchgate.netsemanticscholar.org
Direct N-substitution offers a route to a diverse range of analogs. Highly regioselective N-substitution can be achieved with electrophiles such as alkyl halides, sulfonyl chlorides, and benzoyl chloride, often in excellent yields. organic-chemistry.org The use of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]) can promote high selectivity for N-substitution over C-alkylation under mild conditions. organic-chemistry.org This methodology is applicable to a broad scope of electrophiles, including primary, secondary, and sterically hindered alkyl halides. organic-chemistry.org
More complex groups can also be attached to the nitrogen. For instance, N-arylpyrrole derivatives have been synthesized as part of the development of 3-aroyl-1-arylpyrroles. nih.gov In another example, a cinnamoyl group was added to the pyrrole nitrogen of a precursor molecule to create a cinnamic-pyrrole hybrid. mdpi.com
| Substituent | Reagents/Method | Purpose/Example | Reference |
|---|---|---|---|
| Tosyl (p-toluenesulfonyl) | Tosyl chloride | Protecting group for subsequent reactions (e.g., HWE) | researchgate.netsemanticscholar.org |
| Alkyl groups (various) | Alkyl halides in ionic liquids | General N-alkylation with high regioselectivity | organic-chemistry.org |
| Aryl groups (e.g., Phenyl) | Microwave-assisted reaction | Synthesis of 1-arylpyrrole derivatives | nih.gov |
| Cinnamoyl | Cinnamoyl chloride | Creation of cinnamic-pyrrole hybrids | mdpi.com |
| Benzoyl | Benzoyl chloride in ionic liquids | Highly regioselective N-acylation | organic-chemistry.org |
Functionalization of the carbon atoms of the pyrrole ring is a key strategy for creating derivatives. The inherent electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalysts and the presence of substituents on the pyrrole nitrogen. For example, AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole yields 3-acyl derivatives, whereas BF₃·OEt₂ catalysis predominantly gives 2-acyl products. researchgate.net
The use of a sterically demanding N-substituent, such as the triisopropylsilyl (TIPS) group, can effectively block the α-positions (C2 and C5), directing electrophiles like N-bromosuccinimide or acyl chlorides to the β-position (C3 or C4). researchgate.net This strategy is instrumental in synthesizing 3-substituted pyrroles, which are precursors to this compound.
A variety of functional groups can be introduced onto the ring. Syntheses of pyrrole-3-carboxylic acid amides have demonstrated the incorporation of groups at the C4 position, such as trifluoromethyl (via trifluoromethyl-trimethylsilane) and difluoromethyl (via sodium chlorodifluoroacetate). researchgate.net Halogenation at the C5 position has also been achieved using reagents like N-fluorobis(phenylsulfonyl)amine. researchgate.net The [3+2] cycloaddition reaction between tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes or alkynes provides a powerful method for constructing the pyrrole ring itself with various substitution patterns. mdpi.com
| Position | Substituent | Reagents/Method | Reference |
|---|---|---|---|
| C2 | Acyl | Acylation of 1-(phenylsulfonyl)pyrrole with BF₃·OEt₂ catalyst | researchgate.net |
| C4 | Trifluoromethyl (-CF₃) | Reaction with CF₃-TMS on a pyrrole-3-carboxylic acid derivative | researchgate.net |
| C4 | Phenyl | Synthesis via TosMIC-based cycloaddition | researchgate.net |
| C5 | Fluorine (-F) | N-fluorobis(phenylsulfonyl)amine | researchgate.net |
| C4/C5 | Nitro (-NO₂) | Reaction of nitroene with TosMIC in an ionic liquid | mdpi.com |
The propenoic acid side chain is readily modified to produce esters, amides, and other derivatives. The initial construction of this moiety is often achieved through olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, starting from a pyrrole-3-carbaldehyde precursor. researchgate.netsemanticscholar.org
Esterification: The carboxylic acid can be converted to its corresponding esters under various conditions. Standard acid-catalyzed esterification can be employed using catalysts like sulfuric acid or p-toluene sulfonic acid. google.com For milder conditions, propylphosphonic anhydride (T3P) has been shown to be an effective and environmentally friendly coupling agent for the synthesis of acrylate esters. nih.gov Heterogeneous catalysts, such as Amberlyst-15, are also used for the esterification of acrylic acid with various alcohols. researchgate.net
Amidation: Amides are synthesized by activating the carboxylic acid followed by reaction with an amine. The synthesis of (E)-3-(1H-pyrrol-3-yl)-2-propenamide has been reported from cultures of Streptomyces parvulus and also prepared synthetically. researchgate.net Standard peptide coupling agents, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (HBTU), can be used to facilitate the formation of the amide bond between the pyrrole acrylic acid and an appropriate amine. mdpi.com
Other Modifications: The propenoic acid moiety can undergo other transformations. For example, a Wittig-type reaction on a related pyrrole-3-carboxylic acid ethyl ester has been used to synthesize an acrylonitrile derivative, demonstrating a conversion of the acid functionality. researchgate.net
| Modification | Derivative Type | Reagents/Method | Reference |
|---|---|---|---|
| Esterification | Methyl/Ethyl Ester | Acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., T3P) | google.comnih.gov |
| Amidation | Propenamide | Peptide coupling agents (e.g., HBTU) with an amine | researchgate.netmdpi.com |
| Chain Extension | - | Horner-Wadsworth-Emmons reaction with substituted phosphonates | researchgate.netsemanticscholar.org |
| Functional Group Interconversion | Acrylonitrile | Wittig-type reaction on a corresponding ester | researchgate.net |
The synthetic versatility of the this compound scaffold allows for the incorporation of a wide range of other functional groups, leading to complex, multi-substituted derivatives. These modifications can be a combination of the strategies discussed previously, targeting the nitrogen, the ring, and the side chain.
For example, research has led to the creation of hybrid molecules that combine the pyrrole acrylic acid core with other pharmacologically relevant moieties. mdpi.com A cinnamic-pyrrole hybrid was synthesized bearing both a benzoyl and a phenyl group on the pyrrole ring, in addition to a cinnamoyl group on the pyrrole nitrogen. mdpi.com In other work, various functional groups, including halogens and trifluoromethyl groups, were introduced onto the pyrrole ring of pyrrole-3-carboxylic acid amides, demonstrating the ability to heavily functionalize the core structure. researchgate.net The synthesis of spirocyclic compounds based on an 8-azaspiro[5.6]dodec-10-ene scaffold attached to the pyrrole ring further illustrates the incorporation of complex functionalities. mdpi.com
Scale-Up Considerations and Yield Optimization in Academic Synthesis
While industrial-scale production of this compound is not widely documented, principles for yield optimization and scale-up in an academic or pre-clinical setting can be derived from existing synthetic methodologies. A primary goal is to maximize the efficiency of each chemical step while minimizing waste and simplifying purification.
Yield Optimization: The optimization of reaction yields often involves systematically tuning parameters such as temperature, reaction time, solvent, and catalyst loading. For instance, in the N-substitution of pyrroles, the use of ionic liquids not only improves regioselectivity but can also lead to excellent yields. organic-chemistry.org The choice of synthetic route is critical; high-yielding and reliable reactions like the Horner-Wadsworth-Emmons olefination are preferred for constructing the propenoic acid side chain. researchgate.net
Scale-Up Considerations: When transitioning from milligram to multi-gram or larger scales, several factors become important.
Reagent and Catalyst Choice: The cost and availability of starting materials and catalysts are key. Using inexpensive and readily available feedstocks is advantageous. renewable-carbon.eu The use of recyclable catalysts, such as the ionic liquids mentioned for N-alkylation, improves the sustainability and cost-effectiveness of a synthesis. organic-chemistry.org
Reaction Conditions: Methods that avoid harsh conditions, toxic solvents, or excessively high temperatures are preferable. organic-chemistry.orgrenewable-carbon.eu Syntheses that can be performed under neat (solvent-free) conditions are particularly attractive for scale-up as they reduce solvent waste and can simplify product isolation. renewable-carbon.eu
Process Robustness: The reliability and reproducibility of a reaction are paramount. Some published procedures have been successfully performed on scales greater than 100 grams, indicating their robustness for larger-scale academic work. researchgate.net In a multi-step synthesis, accepting a moderate yield in an early step can be feasible if the starting materials are inexpensive and the subsequent steps are high-yielding. researchgate.net
By focusing on atom economy, catalyst recyclability, and robust, high-yielding reactions, the academic synthesis of this compound and its derivatives can be made more efficient and scalable.
Sophisticated Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is a cornerstone for the structural elucidation of organic molecules in solution.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity of atoms within a molecule and for determining its stereochemistry. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed insights into proton-proton couplings, direct carbon-proton attachments, long-range carbon-proton correlations, and spatial proximities of nuclei, respectively. However, no published spectra or datasets for 3-(1H-pyrrol-3-yl)prop-2-enoic acid are available to perform such an analysis.
Solid-State NMR for Crystalline Form Analysis
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Each polymorphic form can exhibit different physical properties. For this compound, no solid-state NMR studies have been reported, precluding any analysis of its crystalline structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
HRMS is a critical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.
Analysis of Parent Ion and Diagnostic Fragment Ions
In HRMS, the parent ion's accurate mass allows for the determination of the molecular formula. The fragmentation pattern, which shows how the molecule breaks apart, offers clues to its structural motifs. Without any experimental HRMS data for this compound, it is not possible to confirm its elemental composition or to propose its mass spectrometric fragmentation pathways.
Single-Crystal X-ray Diffraction for Definitive Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
This technique allows for the creation of a detailed model of the molecule's atomic arrangement in a crystal lattice. Such data is fundamental for understanding the compound's conformation and intermolecular interactions. The absence of any published single-crystal X-ray diffraction studies for this compound means that its precise molecular geometry remains undetermined.
Elucidation of Intermolecular Interactions and Crystal Packing
A definitive analysis of the crystal packing and intermolecular forces for this compound cannot be provided, as no crystallographic data has been published for this specific compound. In related pyrrole (B145914) derivatives, hydrogen bonding is a dominant feature in the crystal packing. For instance, in the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, intermolecular N-H···O hydrogen bonds are observed, which dictate the formation of ribbons within the crystal lattice. researchgate.netnih.gov Similarly, in (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one, C-H···O interactions lead to the formation of dimers. nih.gov It is plausible that this compound would also exhibit hydrogen bonding involving the carboxylic acid group and the pyrrole N-H group, but without experimental data, the specific nature and geometry of these interactions remain speculative.
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Detailed experimental FTIR and Raman spectra for this compound are not available in the surveyed literature. While general characteristic absorption bands can be predicted based on its functional groups, a precise analysis is not possible. For comparison, infrared spectroscopy of a polymer containing 4-(3-pyrrolyl)butyric acid showed a peak at 1710 cm⁻¹ corresponding to the C=O vibration of the carboxylic acid and an absorption at 1530 cm⁻¹ indicative of the pyrrole ring. researchgate.net
Detailed Analysis of Characteristic Absorption Bands
A detailed table of characteristic absorption bands from FTIR and Raman spectroscopy for this compound cannot be compiled due to the absence of experimental spectra in the public domain. Such an analysis would require empirical data to assign specific vibrational modes to the corresponding functional groups and skeletal vibrations of the molecule.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis (If Asymmetric Centers are Introduced)
The parent compound, this compound, is achiral and therefore does not exhibit circular dichroism or optical rotatory dispersion. The introduction of asymmetric centers would be necessary to apply these chiroptical techniques for stereochemical analysis. As no studies on chiral derivatives of this compound were found, this section is not applicable.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy state on the potential energy surface. For 3-(1H-pyrrol-3-yl)prop-2-enoic acid, DFT calculations would predict bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the same theoretical level can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. They are often compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecule's structure. No published studies containing DFT-calculated geometries or vibrational frequencies for this specific compound were found.
Molecular Orbital Analysis (HOMO/LUMO, Energy Gap)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. researchgate.net
HOMO : Represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity.
LUMO : Represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE) , is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. researchgate.net A literature search did not uncover any studies that calculated the HOMO-LUMO energies or the energy gap for this compound.
Charge Distribution and Electrostatic Potential Maps
Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. An electrostatic potential (ESP) map is a visual representation of the electrostatic potential on the electron density surface. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and a more complex distribution around the aromatic pyrrole (B145914) ring. Specific calculations or published ESP maps for this compound are not available.
Conformational Analysis and Molecular Dynamics Simulations
These methods explore the different spatial arrangements (conformations) a molecule can adopt and how it moves over time.
Exploration of Stable Conformers and Energy Landscapes
Conformational analysis involves identifying all possible stable conformers of a molecule and determining their relative energies. Flexible molecules like this compound can exist in various conformations due to rotation around single bonds (e.g., the bond connecting the pyrrole ring to the prop-2-enoic acid side chain). An energy landscape map would show these conformers as minima (valleys) on a potential energy surface, separated by transition states (hills). No dedicated conformational analysis studies for this molecule have been published.
Dynamics of Intramolecular Hydrogen Bonding
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of molecular motion and flexibility. An important aspect for this compound would be the potential for intramolecular hydrogen bonding, for instance, between the carboxylic acid proton and the nitrogen of the pyrrole ring, or the carbonyl oxygen. MD simulations could reveal the stability, lifetime, and dynamics of such bonds, which can significantly influence the molecule's preferred conformation and properties. However, no MD simulation studies investigating intramolecular hydrogen bonding in this specific compound were identified in the literature.
Computational Prediction of Spectroscopic Parameters
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods for predicting the spectroscopic properties of organic molecules. These computational techniques allow for the simulation of NMR and UV-Vis spectra, providing valuable data for structural confirmation and analysis of electronic properties.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. The process typically involves optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP with a basis set like 6-31G(d,p)) followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the NMR isotropic shielding values. These values are then referenced against a standard, such as tetramethylsilane (TMS), to yield the chemical shifts.
While specific computational studies detailing the theoretical NMR parameters for this compound are not widely available in the public literature, calculations for structurally similar compounds demonstrate the utility of this approach. For instance, DFT calculations have been successfully used to predict ¹H NMR chemical shifts for various conjugated systems, aiding in the assignment of complex spectra and the identification of geometric isomers.
Table 1: Representative Theoretical Spectroscopic Data (Hypothetical) This table is a hypothetical representation of data that could be generated through DFT calculations, as specific literature values for this exact compound are not available.
| Atom | Predicted Chemical Shift (δ, ppm) |
| H (Olefinic α) | 6.25 |
| H (Olefinic β) | 7.50 |
| C (Carboxyl) | 170.10 |
| C (Olefinic α) | 120.50 |
| C (Olefinic β) | 135.80 |
| C2 (Pyrrole) | 118.90 |
Note: Data is hypothetical and for illustrative purposes only.
Simulated UV-Vis Spectra and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, which contains a conjugated π-system, the UV-Vis spectrum is dominated by π → π* transitions.
The simulation involves calculating the vertical excitation energies and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov The results can be plotted as absorption intensity versus wavelength to generate a theoretical spectrum. nih.gov Analysis of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic structure. researchgate.net For example, TD-DFT calculations on similar pyrrole derivatives have been used to understand their photophysical properties. mdpi.comresearchgate.net
Reaction Pathway and Mechanism Elucidation through Computational Methods
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the study of reaction mechanisms, the identification of transient intermediates, and the calculation of activation energies, providing a deeper understanding of molecular transformations.
Transition State Identification and Reaction Barrier Calculations
To understand the kinetics of a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.
For reactions involving this compound, such as its synthesis or isomerization, DFT calculations can be employed to model the reaction pathway. nih.gov By identifying the structures of reactants, products, and transition states, a detailed energy profile of the reaction can be constructed. Vibrational frequency calculations are performed to confirm the nature of the stationary points; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Energetics of Isomerization Processes
This compound can exist as E and Z isomers due to the double bond in the prop-2-enoic acid chain. Computational methods can be used to determine the relative thermodynamic stabilities of these isomers by calculating their ground-state energies. The isomer with the lower calculated energy is predicted to be the more stable.
Furthermore, the energy barrier for the isomerization process can be calculated by locating the transition state for the E-Z interconversion. This provides insight into the conditions required (e.g., thermal or photochemical) to convert one isomer to the other. Computational studies on related ethyl-substituted pyrrole-prop-2-enoic acids have used DFT to compare the thermodynamic stabilities of different isomeric forms, based on their calculated enthalpies. researchgate.net Such calculations are vital for understanding and controlling the stereochemistry of reactions involving this compound.
Reaction Pathways, Mechanistic Studies, and Chemical Transformations
Reactivity of the Pyrrole (B145914) Moiety
The pyrrole ring is an electron-rich aromatic heterocycle, which predisposes it to certain types of reactions while making others less favorable. wikipedia.org
Electrophilic aromatic substitution is a characteristic reaction of pyrroles. onlineorganicchemistrytutor.com Due to the π-excessive nature of the pyrrole ring, it is significantly more reactive than benzene (B151609) in these reactions. researchgate.net The position of electrophilic attack is highly regioselective. In an unsubstituted pyrrole, the electrophile preferentially attacks the C2 (α) position due to the greater stability of the resulting cationic intermediate, which can be stabilized by three resonance structures. onlineorganicchemistrytutor.comvedantu.comslideshare.net Attack at the C3 (β) position leads to a less stable intermediate with only two resonance structures. vedantu.com
However, in 3-(1H-pyrrol-3-yl)prop-2-enoic acid, the C3 position is already substituted. The prop-2-enoic acid group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. This deactivation makes harsher reaction conditions potentially necessary for substitution to occur. The directing effect of the C3 substituent must be considered. Both electronic and steric factors influence the position of the incoming electrophile. researchgate.net For 3-substituted pyrroles with electron-withdrawing groups, electrophilic substitution, such as bromination and Friedel-Crafts isopropylation, has been shown to occur almost exclusively at the C5 position. cdnsciencepub.com Therefore, electrophilic attack on this compound is expected to yield primarily the 5-substituted product.
Table 1: Regioselectivity in Electrophilic Substitution of Pyrroles
| Substituent Position | Activating/Deactivating Nature of Substituent | Predicted Position of Electrophilic Attack | Supporting Evidence |
|---|---|---|---|
| Unsubstituted | - | C2 (and C5) | More stable carbocation intermediate. onlineorganicchemistrytutor.comvedantu.comslideshare.net |
| 2-substituted (electron-withdrawing) | Deactivating | C4 | Friedel-Crafts acetylation of methyl 2-pyrrolecarboxylate gives mainly 4-substitution. cdnsciencepub.com |
Direct nucleophilic aromatic substitution on an unactivated pyrrole ring is generally difficult due to its electron-rich nature. However, the presence of the electron-withdrawing prop-2-enoic acid substituent at the C3 position can render the pyrrole ring more susceptible to nucleophilic attack compared to simple alkyl-substituted pyrroles.
Research on the synthesis of multi-substituted pyrrole derivatives sometimes involves intramolecular nucleophilic attack on a pyrrole precursor. For instance, the synthesis of some 2,4-dihydro-3H-pyrrol-3-ones involves an intramolecular cyclization where a nucleophile attacks the pyrrole ring system. mdpi.com While direct intermolecular nucleophilic addition to the pyrrole ring of this compound is not a commonly reported transformation, the electronic properties of the molecule suggest it could be feasible under specific conditions with strong nucleophiles.
The pyrrole ring can undergo both oxidation and reduction, leading to a variety of products. pageplace.de
Oxidation: The oxidation of pyrroles can be complex and is often difficult to control, potentially leading to polymerization (forming polypyrrole) or decomposition. nih.govresearchgate.net However, under controlled conditions using specific oxidizing agents, dearomatization can occur to yield highly functionalized products. nih.gov A variety of oxidants have been explored for pyrrole oxidation, including peroxides, singlet oxygen, and hypervalent iodine reagents. nih.gov The metabolic oxidation of certain pyrrole-containing drugs has been shown to involve the opening of the pyrrole ring. nih.gov
Reduction: The pyrrole ring is aromatic and thus relatively resistant to reduction. wikipedia.org However, it can be reduced under certain conditions. Catalytic hydrogenation can lead to the formation of pyrrolidines, the fully saturated analogs. Birch reduction of pyrrole esters and amides has been shown to produce pyrrolines, with the regioselectivity being dependent on the position of the electron-withdrawing group. wikipedia.org For this compound, reduction could potentially lead to 3-(pyrrolidin-3-yl)propanoic acid or various pyrroline (B1223166) derivatives depending on the reducing agent and reaction conditions.
Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety
The acrylic acid side chain possesses a conjugated system that is susceptible to a range of addition reactions.
The α,β-unsaturated carbonyl system in this compound is an excellent Michael acceptor. libretexts.org Nucleophiles can attack the β-carbon of the prop-2-enoic acid chain in a conjugate or 1,4-addition reaction. libretexts.org This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov
A wide variety of nucleophiles can participate in Michael additions, including:
Soft nucleophiles: Reagents like Gilman reagents (organocuprates), enamines, and thiols preferentially undergo conjugate addition. youtube.comyoutube.com
Stabilized carbanions: Enolates derived from ketones, esters, and nitriles are common nucleophiles in Michael additions.
Heteroatomic nucleophiles: Amines, hydroxylamines, and alcohols can also add in a conjugate fashion. rsc.org
The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. libretexts.org The use of chiral catalysts can lead to enantioselective conjugate additions, providing access to chiral β-substituted carboxylic acid derivatives. rsc.org
Table 2: Examples of Nucleophiles for Conjugate Addition to α,β-Unsaturated Systems
| Nucleophile Type | Specific Example | Product Type |
|---|---|---|
| Organometallic | Gilman Reagent (R₂CuLi) | β-Alkylated/Arylated Carboxylic Acid |
| Enolates | Diethyl malonate | β-Diester substituted Carboxylic Acid |
| Amines | Secondary Amine (e.g., Pyrrolidine) | β-Amino Carboxylic Acid |
The conjugated system of this compound can potentially participate in cycloaddition reactions in two ways: the pyrrole ring acting as a diene or the α,β-unsaturated side chain acting as a dienophile. masterorganicchemistry.comorganic-chemistry.org
Pyrrole as a Diene: Pyrroles can act as the 4π-electron component in [4+2] Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org Unsubstituted pyrroles are generally poor dienes. wikipedia.org However, even with the NH-pyrrole, reactions with highly reactive dienophiles can occur. In the context of this compound, the molecule could react with a suitable dienophile, although this reactivity might be limited.
α,β-Unsaturated System as a Dienophile: The electron-deficient double bond of the prop-2-enoic acid moiety makes it a potential dienophile for reaction with a conjugated diene in a Diels-Alder reaction. youtube.com The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carboxylic acid group. organic-chemistry.org This would lead to the formation of a cyclohexene (B86901) ring attached to the C3 position of the pyrrole. This is a common transformation for α,β-unsaturated carbonyl compounds. organic-chemistry.org
It is also worth noting that other types of cycloadditions, such as [3+2] cycloadditions, are known for pyrrole derivatives, often leading to the synthesis of more complex heterocyclic systems. researchgate.netmdpi.com
Hydrogenation and Reduction Pathways
The reduction of this compound can proceed via several pathways, primarily involving the saturation of the propenoic acid's carbon-carbon double bond or the reduction of the pyrrole ring itself.
Heterogeneous catalytic hydrogenation is a key method for the reduction of pyrrole derivatives. researchgate.net The choice of catalyst and reaction conditions is critical in determining the outcome of the reaction. For the saturation of the pyrrole ring, rhodium and ruthenium catalysts have demonstrated high activity. researchgate.netresearchgate.net For instance, studies on 1-methylpyrrole (B46729) showed that rhodium on carbon (Rh/C) and rhodium on alumina (B75360) (Rh/γ-Al₂O₃) are efficient for complete conversion to 1-methylpyrrolidine (B122478) at mild conditions (25 °C, 10 bar). researchgate.net Palladium catalysts are also employed, though their activity and selectivity can be highly dependent on the solvent used. researchgate.net
The selective hydrogenation of the exocyclic C=C double bond in the propenoic acid chain, to yield 3-(1H-pyrrol-3-yl)propanoic acid, is also a significant transformation. This is analogous to the selective reduction of chalcones, where the double bond is hydrogenated while leaving the aromatic rings intact. mdpi.com This selectivity is often achieved using specific catalysts under controlled conditions.
Beyond catalytic hydrogenation, other reduction methods can be applied to derivatives of this core structure. For example, tin(II) chloride dihydrate (SnCl₂) has been used for the reduction of nitro groups on related pyrrole-containing compounds to form amino derivatives. nih.gov
Table 1: Catalyst Performance in the Hydrogenation of Pyrrole Derivatives
| Catalyst | Support | Substrate | Product | Conditions | Conversion/Selectivity | Reference |
| Palladium | Carbon | 1-methyl-2-pyrrole ethanol | 1-methyl-2-pyrrolidine ethanol | 6 bar, 80°C | High conversion and selectivity | researchgate.net |
| Rhodium | Carbon | 1-methylpyrrole | 1-methylpyrrolidine | 10 bar, 25°C | Complete conversion | researchgate.net |
| Ruthenium | Carbon | 1-methylpyrrole | 1-methylpyrrolidine | 10 bar, 25-60°C | High activity | researchgate.netresearchgate.net |
| Rhodium | Carbon | Methyl 1-methyl-2-pyrroleacetate | Saturated ring product | Mild conditions | High conversion and selectivity | researchgate.net |
Interactions and Synergistic Reactivity between the Pyrrole and Propenoic Acid Units
The chemical character of this compound is dominated by the electronic interplay between its two constituent parts. The pyrrole ring is a π-excessive aromatic system, meaning it is electron-rich and readily participates in electrophilic substitution reactions. Conversely, the propenoic acid group, as an α,β-unsaturated carbonyl system, is electron-withdrawing.
Furthermore, the presence of the N-H proton and the carboxylic acid group allows for the formation of intra- and intermolecular hydrogen bonds. These non-covalent interactions can influence the molecule's conformation, crystal packing, and reactivity by pre-organizing the substrate for a specific transformation. In related structures, intermolecular C-H⋯O interactions have been observed to lead to the formation of dimers in the solid state. nih.gov
Mechanistic Investigations of Selective Transformations
Achieving selectivity in the transformation of this compound is a key challenge. Mechanistic studies focus on understanding how to modify one functional group without affecting the other.
In catalytic hydrogenation, the selectivity between reducing the C=C bond of the side chain and reducing the aromatic pyrrole ring is a central theme. The mechanism of pyrrole hydrogenation on metal surfaces generally follows the Horiuti-Polanyi mechanism, involving the stepwise addition of hydrogen atoms. Studies on the reaction of hydrogen atoms with pyrrole have identified the initial step as the addition to either the C2 or C3 position, forming 2,3-dihydropyrrol-2-yl or 2,3-dihydropyrrol-3-yl radicals. nih.gov For this compound, H-atom addition would likely occur at the C2 or C5 positions of the pyrrole ring.
The choice of catalyst is paramount for selectivity. researchgate.net Rhodium and ruthenium are particularly effective for the saturation of the pyrrole ring itself. researchgate.netresearchgate.net In contrast, catalysts like palladium, under certain conditions, may favor the reduction of the less sterically hindered and more reactive exocyclic double bond. Asymmetric hydrogenation of substituted pyrroles has been achieved with high enantioselectivity using ruthenium catalysts modified with chiral phosphine (B1218219) ligands, such as PhTRAP, demonstrating that high levels of stereocontrol are possible. nih.gov
Table 2: Catalyst Selectivity in Pyrrole Hydrogenation
| Catalyst System | Substrate Type | Key Outcome | Mechanistic Implication | Reference |
| Rh/C, Ru/C | Substituted Pyrroles | Ring saturation | High activity for aromatic ring reduction | researchgate.net |
| Pd/C | Substituted Pyrroles | Selectivity improved by solvent choice | Solvent modulates catalyst surface and substrate interaction | researchgate.net |
| Ru-PhTRAP | N-Boc-protected pyrroles | High enantioselectivity (up to 99.7% ee) | Chiral ligand environment dictates the stereochemical outcome of the hydrogenation | nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Cycles
Research into this compound and its derivatives continues to explore new synthetic routes and transformations. Modern synthetic methods offer potential for creating novel analogues with unique properties.
One promising area is the use of biocatalysis. Ene-reductases found in yeast strains have been shown to be highly effective in the selective hydrogenation of the C=C double bond in chalcone (B49325) derivatives containing other heterocyclic rings like furan (B31954) and thiophene. mdpi.com Applying such enzymatic methods to this compound could provide a green and highly selective route to the corresponding saturated propanoic acid, avoiding the use of heavy metal catalysts.
Another avenue involves multi-component reactions. Novel protocols for assembling polysubstituted pyrroles have been developed through acid-catalyzed, sequential three-component reactions of amines, alkynoates, and 1,2-diaza-1,3-dienes. researchgate.net Such strategies could be adapted to build the this compound framework from simpler starting materials in a highly efficient manner.
Catalytic cycles for C-H functionalization could also be explored to further elaborate the molecule. For example, a palladium-catalyzed Heck or Suzuki coupling reaction could be used to introduce new substituents onto the pyrrole ring, leveraging the existing C-H bonds for direct modification and expanding the chemical diversity of accessible derivatives.
Mechanistic Biochemical and Biological Research
Molecular Target Identification and Validation
The initial and pivotal step in characterizing the pharmacological profile of any compound is the identification and validation of its molecular targets. This process involves a series of in-vitro experiments designed to understand how the compound interacts with specific biological molecules, such as enzymes and receptors.
Enzyme Inhibition Kinetics and Mechanisms of Action
There is currently no published research detailing the enzyme inhibition kinetics or the specific mechanisms of action for 3-(1H-pyrrol-3-yl)prop-2-enoic acid. Studies on structurally related pyrrole (B145914) derivatives have indicated potential for activities such as tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition. However, without direct experimental evidence, it is not possible to ascertain if this compound exhibits similar properties.
To determine its potential as an enzyme inhibitor, a comprehensive screening against a panel of physiologically relevant enzymes would be necessary. Should any inhibitory activity be identified, subsequent kinetic studies would be required to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive) and the corresponding inhibition constants (Kᵢ).
Receptor Binding Assays and Allosteric Modulation Studies
Information regarding the affinity of this compound for specific receptors is not available in the public domain. Receptor binding assays are fundamental in determining whether a compound can interact with a receptor and can provide data on its binding affinity (Kₐ) and dissociation constant (Kₒ). Furthermore, there is no evidence to suggest whether this compound acts as an agonist, antagonist, or allosteric modulator at any known receptor.
Protein-Ligand Interaction Analysis
Detailed analysis of the interaction between this compound and any specific protein target is currently absent from the scientific literature. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking studies are essential to visualize and understand the specific binding modes and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and its protein target. Such studies would be instrumental in validating any identified molecular target and in guiding future structure-activity relationship (SAR) studies.
Cellular Mechanisms and Pathways
Modulation of Specific Signaling Pathways
There is no published data on the modulation of any specific signaling pathways by this compound. Research on other pyrrole-containing compounds has shown interference with pathways such as the Hedgehog signaling pathway. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental investigation. Future research should involve screening this compound in various cell-based reporter assays to identify any potential effects on key signaling cascades involved in physiological and pathological processes.
Advanced Cell-Based Assays for Mechanistic Insights
Advanced cell-based assays are crucial for providing deeper mechanistic insights into a compound's biological effects. There is a lack of published studies employing such assays to investigate the cellular activities of this compound. Techniques such as high-content screening, gene expression profiling (microarrays or RNA-seq), and proteomics would be invaluable in identifying the cellular processes affected by this compound and in uncovering its mechanism of action at a systems level.
Cellular Uptake and Intracellular Localization Mechanisms
Specific studies detailing the cellular uptake and intracellular localization mechanisms of this compound have not been identified in the current body of scientific literature. As a small molecule containing a carboxylic acid group, its transport across cell membranes could hypothetically involve passive diffusion or be mediated by carrier proteins, such as monocarboxylate transporters that facilitate the transport of molecules like pyruvate (B1213749) and lactate. However, without direct experimental evidence, the precise mechanisms remain speculative. Further research is required to elucidate the specific pathways governing its entry into cells and its subsequent distribution within intracellular compartments.
Structure-Activity Relationship (SAR) Studies at a Molecular and Biochemical Level
While direct and extensive Structure-Activity Relationship (SAR) studies for this compound are limited, valuable insights can be drawn from research on structurally similar pyrrole derivatives, particularly those investigated as enzyme inhibitors. researchgate.netnih.gov The pyrrole scaffold is a common motif in pharmacologically active molecules, and its substitution pattern significantly influences biological activity. nih.gov
Correlation of Structural Modifications with Biochemical Efficacy
Research into pyrrole-based inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in inflammatory diseases, highlights the critical role of both the pyrrole ring and its substituents. researchgate.net Studies on complex derivatives have shown that the placement of a propionic acid side chain on the pyrrole ring is a key determinant of inhibitory potency. researchgate.net
The regioisomeric placement of the side chain—comparing pyrrol-2-yl versus pyrrol-3-yl substitution—is a crucial factor in determining the molecule's interaction with target proteins. For GSNOR inhibitors, the propionic acid moiety of a pyrrole-2-yl analogue was found to interact with an anionic binding pocket within the enzyme. researchgate.net This suggests that the spatial orientation of the carboxylic acid function relative to the pyrrole core is essential for biochemical efficacy. Modifications to the pyrrole ring, such as the addition of phenyl or other bulky groups, can further modulate this activity. researchgate.netnih.gov
In a separate class of compounds, chalcone-like pyrrole derivatives, the presence of the propenone linker (structurally related to the prop-2-enoic acid chain) is integral to their anti-inflammatory effects. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights from Related Pyrrole Derivatives
| Compound Class / Structural Feature | Modification | Observed Impact on Biochemical Efficacy | Reference |
|---|---|---|---|
| Pyrrole-based GSNOR Inhibitors | Presence of a propionic acid side chain | Essential for binding to the enzyme's anionic pocket and achieving inhibitory activity. | researchgate.net |
| Pyrrole-based GSNOR Inhibitors | Regioisomeric position of the propionic acid side chain (pyrrol-2-yl vs. pyrrol-3-yl) | Alters the spatial orientation of the carboxylic acid, which is critical for target interaction. The pyrrol-2-yl isomer is noted for its specific binding. | researchgate.net |
| Pyrrolone Antimalarials | Substitution on the pyrrole ring (e.g., trifluoromethylphenyl) | Significantly influences antimalarial potency against Plasmodium falciparum. | nih.gov |
| Pyrrole-Chalcone Hybrids | Replacement of a phenyl ring with a pyrrole group | Maintains and potentially enhances anti-inflammatory properties by inhibiting key kinases. | nih.gov |
Identification of Pharmacophoric Elements (Molecular Level)
Based on the analysis of related compounds, the key pharmacophoric elements of this compound can be identified. A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to exert a specific biological effect.
The 1H-Pyrrole Ring : This aromatic heterocycle serves as a central scaffold. The nitrogen atom can act as a hydrogen bond donor, while the ring itself can participate in π-stacking or hydrophobic interactions with a biological target. nih.govnih.gov
The Prop-2-enoic Acid Moiety : This feature is critical for biological activity.
Carboxylic Acid Group : At physiological pH, this group is typically deprotonated, forming a carboxylate anion. This negative charge is a crucial feature for forming ionic bonds or strong hydrogen bonds with positively charged residues (like arginine or lysine) or metal ions in an enzyme's active site. researchgate.net
α,β-Unsaturated System : The conjugated double bond (prop-2-enoic system) imparts planarity to the side chain, which can influence how the molecule fits into a binding site. This system can also act as a Michael acceptor, potentially enabling covalent interactions with nucleophilic residues like cysteine in a target protein.
In Vitro Mechanistic Models and Advanced Assays
Direct in vitro mechanistic studies employing advanced assays such as gene expression, proteomics, or metabolomics specifically for this compound are not presently available in the published literature. However, the types of assays used for structurally related pyrrole derivatives provide a framework for future investigation. For instance, studies on pyrrole-chalcone hybrids have utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines as an in vitro model for inflammation. nih.govresearchgate.net In these models, researchers measure the production of inflammatory mediators like nitric oxide (NO) and use techniques such as Western blotting and luciferase reporter assays to probe signaling pathways like NF-κB. nih.govnih.gov
Impact on Biochemical Processes (e.g., oxidative stress, inflammation markers)
While there is no direct evidence for this compound, research on analogous compounds demonstrates that the pyrrole-propenoic acid scaffold can significantly impact biochemical processes related to inflammation and oxidative stress. nih.govnih.gov
A structurally related pyrrole-chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone (PPP), was shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. nih.govresearchgate.net This inhibition was traced to the suppression of key upstream kinases in the inflammatory signaling cascade, including Src, Syk, and TAK1. nih.gov The suppression of these kinases prevents the activation of transcription factors like NF-κB and AP-1 (c-Jun/c-Fos), which are responsible for transcribing pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-α (TNF-α). nih.gov
Furthermore, other compounds containing a propionic acid moiety, such as 3-nitropropionic acid, have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and promoting apoptosis in cellular models. nih.gov This highlights that while the core structure has potential for therapeutic effects, specific substitutions are critical in determining the ultimate biological outcome.
Table 2: In Vitro Biochemical Effects of Structurally Related Pyrrole Compounds
| Compound | In Vitro Model | Biochemical Process Affected | Key Findings | Reference |
|---|---|---|---|---|
| (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone (PPP) | LPS-stimulated RAW 264.7 Macrophages | Inflammation | Inhibited NO production; suppressed nuclear levels of p50, c-Jun, and c-Fos; inhibited kinase activities of Src, Syk, and TAK1. | nih.govresearchgate.net |
| 3-Nitropropionic acid (3-NPA) | Goose Granulosa Cells | Oxidative Stress & Apoptosis | Increased intracellular ROS production; decreased cell viability; increased expression of cleaved-Caspase 3 and the Bax/Bcl-2 ratio. | nih.gov |
| Various Pyrrole Derivatives | General | Enzyme Inhibition | Demonstrated activity as inhibitors for enzymes such as GSNOR, highlighting the importance of the pyrrole scaffold in drug design. | researchgate.net |
Emerging Research Applications and Future Perspectives
Role as a Versatile Synthetic Building Block
The chemical architecture of 3-(1H-pyrrol-3-yl)prop-2-enoic acid, which combines a π-electron-rich pyrrole (B145914) ring with an α,β-unsaturated carboxylic acid, makes it a highly versatile building block in organic synthesis. alliedacademies.org Pyrrole and its derivatives are recognized as crucial intermediates for creating a wide array of pharmaceuticals, agrochemicals, and other complex organic compounds. alliedacademies.orgnih.gov The utility of this molecule stems from the distinct reactivity of its constituent functional groups, which can be selectively targeted to build more elaborate molecular frameworks.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Structures |
|---|---|---|
| Pyrrole Ring | Electrophilic Substitution (e.g., Nitration, Halogenation, Acylation) wikipedia.orgpharmaguideline.comuop.edu.pk | Functionalized Pyrrole Derivatives |
| N-Alkylation / N-Arylation pharmaguideline.com | N-Substituted Pyrrole Derivatives | |
| Prop-2-enoic Acid | Michael Addition | Saturated Carboxylic Acid Derivatives |
| Diels-Alder Reaction | Cyclohexene (B86901) Derivatives | |
| Polymerization (e.g., Free Radical, Anionic) | Functional Polymers | |
| Carboxylic Acid | Esterification, Amidation | Esters, Amides |
| Reduction | Allylic Alcohols | |
| Decarboxylation | Vinylpyrrole |
The structure of this compound is an ideal starting point for the synthesis of more complex heterocyclic systems. Pyrrole derivatives are foundational to many bioactive molecules and serve as key precursors in various synthetic pathways. nih.govmdpi.com The conjugated system of the propenoic acid moiety can participate in cycloaddition reactions, while the carboxylic acid group can be converted into other functional groups to facilitate intramolecular cyclizations, leading to the formation of fused ring systems like pyrrolizidines or other nitrogen-containing heterocycles. acs.org Classical pyrrole synthesis methods like the Paal-Knorr, Hantzsch, or Barton-Zard syntheses demonstrate the fundamental role of pyrrole precursors in building diverse heterocyclic structures. pharmaguideline.com The dual functionality of this compound allows it to act as a linchpin in multi-component reactions, enabling the efficient assembly of complex molecular architectures. researchgate.net
The pyrrole nucleus is a core component of numerous natural products, including heme, chlorophyll, and various alkaloids. alliedacademies.orgwikipedia.org Consequently, functionalized pyrroles are indispensable intermediates in the synthesis of natural products and their analogs. The synthesis of novel pyrrole-cinnamic acid hybrids has been explored for the development of new anti-inflammatory agents, highlighting the value of combining the pyrrole scaffold with other bioactive moieties. nih.govresearchgate.netmdpi.com The this compound structure can be envisioned as a key fragment for constructing analogs of natural products that feature a pyrrole ring connected to a polyketide-like chain. By modifying the carboxylic acid group and the pyrrole ring, chemists can systematically alter the compound's structure to optimize biological activity or to probe structure-activity relationships.
Potential as a Molecular Probe in Biochemical and Biophysical Studies
The extended π-conjugated system of this compound suggests its potential for development into molecular probes for studying biological systems. The interaction of the pyrrole nitrogen's lone pair with the propenoic acid's double bond and carbonyl group creates a delocalized electronic system that can give rise to useful spectroscopic properties.
While research on the specific fluorescent properties of this compound is limited, related pyrrole derivatives have shown promise. For instance, enzymatic synthesis of oligomers of 4-(3-Pyrrolyl)butyric acid has yielded unusually photoluminescent materials. researchgate.net Furthermore, theoretical studies on oligomers of 3-methyl pyrrole-4-carboxylic acid have been used to simulate their absorption and fluorescence spectra, indicating the intrinsic potential for fluorescence in such systems. researchgate.net A carboxyl-functionalized polypyrrole derivative, poly(pyrrole-N-propanoic acid), has been shown to exhibit high fluorescent emission, suggesting that polymers derived from this compound could also possess fluorescent properties suitable for imaging applications. nih.gov The carboxylic acid group provides a convenient handle for conjugating the molecule to biomolecules like proteins or nucleic acids, enabling their visualization in biological systems.
Affinity probes are valuable tools for identifying the biological targets of small molecules. Such probes typically consist of a recognition element, a reactive group for covalent binding, and a reporter tag. The this compound scaffold could be adapted for this purpose. The pyrrole-propenoic acid moiety can serve as the recognition element, while the carboxylic acid can be chemically modified to introduce a photo-reactive group or a terminal alkyne for click chemistry-based ligation to a reporter molecule after target binding. This would enable researchers to "fish" for and identify the specific proteins or other macromolecules that interact with this chemical scaffold.
Development of Advanced Materials
Pyrrole-based compounds are cornerstones in the field of materials science, particularly for the creation of conductive polymers and functional porous materials. frontiersin.orgnih.gov The ability of this compound to act as a functional monomer opens up possibilities for producing a new generation of advanced materials with tailored properties.
Polypyrrole (PPy) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and biocompatibility. nih.govmdpi.com The incorporation of functional groups onto the pyrrole monomer is a key strategy for modifying the properties of the final polymer. mdpi.comadatbank.ro The carboxylic acid group in this compound can enhance the solubility and processability of the resulting polymer and provide sites for further chemical transformations. adatbank.ro Copolymers of pyrrole and pyrrole-3-carboxylic acid have been investigated, demonstrating that the inclusion of carboxyl groups can influence the material's electronic and optical properties. researchgate.net The prop-2-enoic acid group provides a polymerizable vinyl unit, allowing for the creation of functionalized polypyrroles through various polymerization methods, including electrochemical and chemical oxidative polymerization. nih.govmdpi.com
Furthermore, pyrrole derivatives are being used to construct porous organic polymers (POPs) and conjugated microporous polymers (CMPs). frontiersin.orgfigshare.comacs.org These materials are characterized by high surface areas, tunable pore sizes, and robust architectures, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. frontiersin.orgacs.org Using a functionalized monomer like this compound could lead to the synthesis of novel POPs where the carboxylic acid groups within the pores can be used to capture specific molecules, act as catalytic sites, or improve properties like proton conductivity. nih.govfigshare.comacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₇NO₂ |
| 4-(3-Pyrrolyl)butyric acid | C₈H₁₁NO₂ |
| 3-methyl pyrrole-4-carboxylic acid | C₆H₇NO₂ |
| Poly(pyrrole-N-propanoic acid) | (C₇H₇NO₂)n |
| Pyrrole-3-carboxylic acid | C₅H₅NO₂ |
| Aniline | C₆H₇N |
| Thiophene | C₄H₄S |
| Heme | C₃₄H₃₂FeN₄O₄ |
Catalytic Applications and Ligand Design
The pyrrole ring and the carboxylic acid group in this compound make it a potential candidate for applications in catalysis and coordination chemistry. The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This allows the molecule to function as a ligand, forming stable complexes with a variety of transition metals. researchgate.netresearchgate.net
These metal complexes could themselves be catalytically active. For instance, pyrrole-based PNP pincer ligands have been used to synthesize group 4 metal complexes with applications in catalysis. nih.gov The specific electronic and steric properties of the this compound ligand would influence the reactivity of the coordinated metal center.
Furthermore, the molecule could be used as a building block for the synthesis of more complex catalytic systems. For example, it could be incorporated into the structure of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The pyrrole moiety could also be a component of conjugated microporous polymers, which have shown promise as heterogeneous catalysts for organic reactions like the Knoevenagel condensation. frontiersin.org The functional groups on this compound could be exploited to tune the catalytic activity and selectivity of these materials.
Integration into Interdisciplinary Research Areas (e.g., chemical biology, materials science, environmental science)
The versatility of this compound allows for its integration into several interdisciplinary research fields.
Chemical Biology : Pyrrole derivatives are found in many biologically active natural products and pharmaceuticals. rsc.orgnih.gov The pyrrole scaffold is a privileged structure in medicinal chemistry. nih.govresearchgate.net Pyrrole-2-carboxylic acid, a related compound, has been identified as a signaling molecule in the interactions between bacteria and fungi. nih.gov This suggests that this compound and its derivatives could be explored for their own biological activities or used as tools to study biological processes. For instance, they could be designed as enzyme inhibitors or probes to study protein-protein interactions.
Materials Science : As discussed, this compound is a promising monomer for the synthesis of functional polymers. rsc.orgmdpi.com The development of new materials with tailored electronic, optical, and mechanical properties is a central theme in materials science. The ability to create conductive and functionalizable polymers from this compound could lead to advancements in areas such as organic electronics, energy storage, and smart materials.
Environmental Science : Conducting polymers are being investigated for their potential in environmental remediation, for example, in the removal of pollutants from water. The functional groups on a polymer derived from this compound could be designed to selectively bind to specific contaminants. Additionally, the development of bio-based and biodegradable polymers is a key goal in environmental science. The potential for enzymatic polymerization of related pyrrole carboxylic acids suggests a route to more sustainable materials. rsc.org
Directions for Future Academic Inquiry and Methodological Advancements
While some synthetic routes to this compound and its derivatives exist, such as the Horner-Wadsworth-Emmons reaction, there is ample room for the development of new and more efficient synthetic methods. researchgate.net The development of one-step, continuous flow synthesis methods for pyrrole-3-carboxylic acid derivatives represents a significant advancement in this area. syrris.comsyrris.jpacs.org Applying such techniques to the synthesis of this compound could greatly improve its accessibility for further research. Green chemistry approaches, such as the use of biocatalysis or microwave-assisted synthesis, should also be explored to create more sustainable synthetic pathways. researchgate.netresearchgate.net
| Synthetic Methodology | Potential Advantages |
| Continuous Flow Synthesis | Increased efficiency, scalability, and safety. |
| Biocatalysis | Environmentally friendly, high selectivity. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. |
| Photocatalysis | Mild reaction conditions, novel reactivity. |
Given the prevalence of the pyrrole motif in biologically active molecules, a thorough investigation into the biological effects of this compound is warranted. nih.govijprs.com This would involve screening the compound and its derivatives for a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
Should any significant biological activity be discovered, subsequent research should focus on elucidating the mechanism of action. This could involve techniques such as molecular docking studies to identify potential protein targets, and in vitro and in vivo experiments to validate these findings. nih.gov Understanding how these molecules interact with biological systems at a molecular level is crucial for their potential development as therapeutic agents or biological probes. The interactions of pyrrole derivatives with cell membranes and plasma proteins are also important areas of investigation for understanding their pharmacokinetic and pharmacodynamic properties. nih.gov
Advanced Computational Predictions and Validation
A comprehensive search of scientific literature and chemical databases did not yield specific studies on advanced computational predictions, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, or molecular dynamics simulations, conducted directly on this compound. Consequently, there is no available research detailing the in silico prediction of its biological activity, binding modes to specific targets, or pharmacokinetic properties, nor any subsequent experimental validation of such computational models for this particular compound.
While computational methods are widely used to predict the properties of novel molecules and guide drug discovery for related pyrrole derivatives, specific data for this compound is not present in the reviewed literature. Therefore, no data tables or detailed research findings regarding its computationally predicted activities or experimental validations can be provided at this time.
Q & A
Q. What are the common synthetic routes for 3-(1H-pyrrol-3-yl)prop-2-enoic acid, and how are intermediates characterized?
The synthesis typically involves condensation reactions between pyrrole derivatives and activated carbonyl compounds. For example, Knoevenagel or Wittig reactions can form the α,β-unsaturated carboxylic acid moiety. Intermediate characterization relies on NMR (¹H/¹³C) to confirm regioselectivity of the pyrrole substitution and IR spectroscopy to verify carboxylic acid formation. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How is the stereochemistry (E/Z isomerism) of the propenoic acid group resolved experimentally?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For solution-phase analysis, NOESY NMR can detect spatial proximity between the pyrrole protons and the β-carbon of the propenoic acid chain. Additionally, coupling constants ( Hz vs. Hz) in ¹H NMR differentiate isomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrole ring protons at δ 6.0–7.0 ppm, carboxylic acid protons at δ 10–12 ppm).
- IR : Confirms carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and conjugated C=O stretch (~1680–1700 cm⁻¹).
- UV-Vis : Identifies π→π* transitions in the conjugated system (~240–280 nm).
- LCMS/HPLC : Validates purity and molecular ion peaks .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
The carboxylic acid group forms strong O-H···O hydrogen bonds (2.6–2.8 Å) with adjacent molecules, while the pyrrole N-H participates in weaker N-H···O interactions (3.0–3.2 Å). Graph-set analysis (e.g., motifs) reveals dimeric or chain-like packing patterns. SHELXL refinement (using Olex2 or WinGX) optimizes H-atom positions and thermal parameters .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces. These models correlate with reactivity in nucleophilic/electrophilic reactions and predict sites for functionalization (e.g., pyrrole C2/C5 positions) .
Q. How can structural analogs of this compound be designed to enhance bioactivity?
- Substitution strategy : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrrole β-position to modulate π-stacking in protein binding pockets.
- Derivatization : Convert the carboxylic acid to amides or esters via EDCI/HOBt coupling, improving membrane permeability.
- SAR studies : Test analogs (e.g., thiazole or pyridine replacements) for antimicrobial or anticancer activity using in vitro assays .
Q. How should researchers address contradictions in crystallographic data for polymorphic forms?
- High-resolution PXRD : Differentiates polymorphs by comparing experimental vs. simulated patterns.
- Thermal analysis (DSC/TGA) : Identifies phase transitions or solvent loss.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking vs. H-bonding) to rationalize stability differences .
Methodological Considerations
Q. What protocols mitigate hazards during handling of this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- PPE : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How is enantiomeric purity assessed for chiral derivatives of this compound?
Chiral HPLC (e.g., Chiralpak IA/IB columns) or capillary electrophoresis separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration, supported by computational predictions of Cotton effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
